molecular formula C16H9Cl2NO4S2 B11676888 2-[(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid

2-[(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid

Cat. No.: B11676888
M. Wt: 414.3 g/mol
InChI Key: MUONFKWHAMHQSG-WUXMJOGZSA-N
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Description

2-[(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid is a complex organic compound that features a thiazolidine ring, a furan ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a furan aldehyde.

    Addition of the Dichlorophenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions could target the carbonyl groups in the structure.

    Substitution: The dichlorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid
  • 2-[(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid

Uniqueness

The uniqueness of 2-[(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H9Cl2NO4S2

Molecular Weight

414.3 g/mol

IUPAC Name

2-[(5E)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C16H9Cl2NO4S2/c17-10-3-1-2-9(14(10)18)11-5-4-8(23-11)6-12-15(22)19(7-13(20)21)16(24)25-12/h1-6H,7H2,(H,20,21)/b12-6+

InChI Key

MUONFKWHAMHQSG-WUXMJOGZSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O

Origin of Product

United States

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